molecular formula C21H29ClN2O4 B6084947 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol

2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol

Cat. No. B6084947
M. Wt: 408.9 g/mol
InChI Key: IJMJEIZHZQGWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential applications in treating pain. It was first synthesized in the late 1990s by researchers at Abbott Laboratories, and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol is not fully understood, but it is thought to act on a specific type of nicotinic acetylcholine receptor (nAChR) in the nervous system. Specifically, it is believed to bind to the alpha4beta2 subtype of nAChR, leading to the release of neurotransmitters such as dopamine and serotonin. This in turn leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the release of neurotransmitters such as dopamine and serotonin, as well as the activation of certain signaling pathways in the nervous system. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol for laboratory experiments is its high potency and selectivity for the alpha4beta2 nAChR subtype. This makes it a useful tool for studying the role of this receptor in pain processing and other physiological processes. However, one limitation of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol is that it is relatively unstable and difficult to work with, which can make it challenging to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol. One area of interest is the development of new analogs and derivatives of the compound, which may have improved potency and selectivity for the alpha4beta2 nAChR subtype. Another area of interest is the potential use of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol in combination with other drugs or therapies for the treatment of pain and other conditions. Finally, further research is needed to fully understand the mechanism of action of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol and its effects on the nervous system.

Synthesis Methods

The synthesis of 2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol involves several steps, beginning with the reaction of 5-chloro-2-nitrobenzoic acid with piperidine to form the corresponding amide. This amide is then reacted with acetyl chloride to form the acetylated derivative, which is subsequently reacted with 2-(2-hydroxyethoxy)ethylamine to yield the final product.

Scientific Research Applications

2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol has been the subject of extensive research due to its potential as a new class of analgesic drug. In preclinical studies, it has been shown to be effective in relieving pain without the side effects associated with traditional opioid analgesics. This has led to interest in its potential as a treatment for chronic pain, as well as for neuropathic pain and other conditions.

properties

IUPAC Name

1-[4-[4-chloro-2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4/c1-15(26)23-11-7-18(8-12-23)28-20-6-5-16(22)14-19(20)21(27)24-10-3-2-4-17(24)9-13-25/h5-6,14,17-18,25H,2-4,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJEIZHZQGWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)N3CCCCC3CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-{2-[(1-Acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol

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